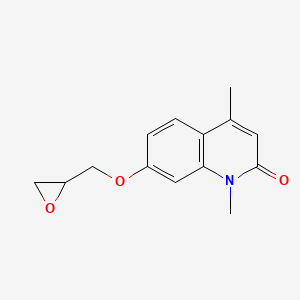
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one is a synthetic organic compound belonging to the quinolin-2-one family. This compound is characterized by the presence of a quinolin-2-one core structure substituted with dimethyl groups at positions 1 and 4, and an oxiran-2-ylmethoxy group at position 7. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one can be achieved through a multi-step process involving several key reactions. One notable method involves the sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey–Chaykovsky epoxidation reactions . The four-component reactions of 2-acylanilines, aldehydes, (carboxymethyl) (dimethyl)sulfonium bromides, and isocyanides give Ugi adducts, which are subsequently treated with DBU to produce polysubstituted quinolin-2-ones or oxireno [2,3-c]quinolin-2-ones in good overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-one derivatives.
Reduction: Reduction reactions can modify the quinolin-2-one core or the oxirane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The quinolin-2-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-2-one derivatives: Compounds with similar core structures but different substituents.
Oxirane-containing compounds: Molecules with oxirane rings that exhibit similar reactivity.
Uniqueness
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one is unique due to the combination of its quinolin-2-one core and oxirane ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1,4-dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-5-14(16)15(2)13-6-10(3-4-12(9)13)17-7-11-8-18-11/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNZQVUDXQOUBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)OCC3CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














